3-Propyl-1,3,5-triazinane-2,4-dione

Description

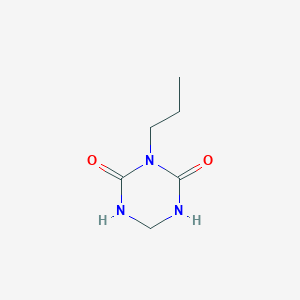

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-propyl-1,3,5-triazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-2-3-9-5(10)7-4-8-6(9)11/h2-4H2,1H3,(H,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQLXKMYTDCQIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)NCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies

General Synthetic Routes to 1,3,5-Triazinane-2,4-dione (B1200504) Systems

The construction of the 1,3,5-triazinane-2,4-dione core can be achieved through several general synthetic pathways.

Cyclocondensation Reactions

Cyclocondensation reactions are a foundational method for the synthesis of heterocyclic compounds, including 1,3,5-triazinane-2,4-diones. These reactions typically involve the formation of the heterocyclic ring from one or more acyclic precursors through the formation of two new bonds. For instance, the reaction between a urea (B33335) or thiourea (B124793) derivative and a suitable three-atom component can lead to the desired triazinane ring system. The specific choice of reactants and conditions, such as temperature and catalysts, can significantly influence the reaction's efficiency and yield.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have gained prominence as efficient and atom-economical methods for synthesizing complex molecules from three or more starting materials in a single step. organic-chemistry.orgd-nb.info For the synthesis of triazine derivatives, MCRs offer a convergent approach to rapidly build molecular diversity. d-nb.infonih.govbeilstein-journals.org A notable example is the catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives. d-nb.infonih.govbeilstein-journals.org This strategy leverages the dual reactivity of thiourea for both cyclization with the aldehyde and alkylation via an imidate intermediate. nih.govbeilstein-journals.org The reaction tolerates a range of functional groups on the aldehyde and can be scaled up to produce gram quantities of the product. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |

| Benzaldehyde | Thiourea | Trimethyl orthoformate | 6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 90 |

| 4-Methylbenzaldehyde | Thiourea | Trimethyl orthoformate | 6-(Methylthio)-4-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 92 |

| 4-Methoxybenzaldehyde | Thiourea | Trimethyl orthoformate | 6-(Methylthio)-4-(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 70 |

| Table 1: Examples of 1,3,5-Triazine-2,4-dithione Derivatives Synthesized via a Three-Component Reaction. beilstein-journals.org |

Electrochemical Synthesis Approaches

Electrochemical methods provide a unique and often milder alternative for the synthesis of heterocyclic compounds. The electrochemical synthesis of 6-thioxo- nih.govaip.orgresearchgate.net-triazinane-2,4-dione derivatives has been reported, utilizing an electrogenerated base (EGB). tandfonline.com In this approach, the reduction of acetonitrile (B52724) at a stainless steel cathode generates a cyanomethyl anion, which acts as a base to deprotonate a thiourea derivative. tandfonline.com This is followed by a reaction with two equivalents of an isocyanate and subsequent intramolecular cyclization to yield the desired thioxo-triazinane-dione. tandfonline.com This method offers good yields under mild conditions. tandfonline.com

The general procedure involves the electrolysis of a solution of tetrabutylammonium (B224687) tetrafluoroborate (B81430) in acetonitrile in an undivided cell with a consumable magnesium anode and a stainless steel cathode at -20 °C. tandfonline.com After the generation of the EGB, the thiourea derivative is added, followed by the isocyanate. tandfonline.com

Sonochemical Approaches to Triazine Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient method for synthesizing organic compounds. nih.govaip.orgresearchgate.net The use of ultrasonic irradiation can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. nih.govaip.orgaip.org A sonochemical protocol for the synthesis of 1,3,5-triazine (B166579) derivatives has been developed, which can produce compounds in high yields (over 70%) within a short reaction time (5 minutes) using water as the solvent. nih.govresearchgate.net This approach is considered significantly "greener" than conventional heating methods. nih.govresearchgate.net

The procedure typically involves grinding the reactants (an intermediate, sodium carbonate, and a phase-transfer catalyst like TBAB) in a mortar, transferring them to a sealed tube with an appropriate amine and water, and then subjecting the mixture to ultrasonic irradiation. nih.gov

Specific Synthetic Approaches for 3-Propyl-1,3,5-triazinane-2,4-dione and Analogues

While general methods provide a framework, specific strategies are often required to synthesize particular derivatives like this compound.

Preparation from Isocyanates and Thiourea Derivatives

A direct and effective method for the synthesis of N-substituted 6-thioxo- nih.govaip.orgresearchgate.net-triazinane-2,4-diones, which are structural analogs of this compound, involves the reaction of thiourea derivatives with alkyl or aryl isocyanates. tandfonline.com This reaction can be promoted by an electrogenerated base, as described in the electrochemical synthesis section. tandfonline.com

The proposed mechanism involves the deprotonation of the thiourea derivative by the electrogenerated base to form an anion. tandfonline.com This anion then undergoes two successive attacks on the isocyanate molecules. The resulting intermediate undergoes an intramolecular cyclization with the elimination of an amine to form the final 6-thioxo-1,3,5-triazinane-2,4-dione product. tandfonline.com By using propyl isocyanate as the isocyanate reactant, this method can be directly applied to the synthesis of this compound.

| Entry | R' in R'-N=C=S | R in R-N=C=O | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 1,5-Diphenyl-3-propyl-6-thioxo-1,3,5-triazinane-2,4-dione | 75 |

| 2 | Phenyl | Ethyl | 1-Phenyl-3-propyl-5-ethyl-6-thioxo-1,3,5-triazinane-2,4-dione | 80 |

| 3 | Ethyl | Phenyl | 1-Ethyl-3-propyl-5-phenyl-6-thioxo-1,3,5-triazinane-2,4-dione | 78 |

| Table 2: Synthesis of 6-Thioxo-1,3,5-triazinane-2,4-dione Derivatives from Isothiocyanates and Isocyanates. (Data is illustrative based on the described methodology) tandfonline.com |

Reactions Involving Biuret (B89757) and Formaldehyde (B43269) Derivatives

The reaction between biuret and formaldehyde derivatives is a plausible method for the construction of the 1,3,5-triazinane (B94176) ring system. While specific literature on the synthesis of this compound via this exact route is not abundant, the general chemistry suggests a pathway involving the condensation of a propyl-substituted biuret with formaldehyde or a formaldehyde equivalent.

In a related synthesis of a triazinedione derivative, a carboxylic acid methyl ester is reacted with biuret in the presence of a base like sodium ethoxide. epo.org This reaction results in the formation of a 6-substituted-1,3,5-triazine-2,4-dione. epo.org For the synthesis of the titular compound, one could envision a reaction starting with N-propylbiuret and formaldehyde. The reaction would likely proceed via the formation of hydroxymethyl intermediates, which then undergo intramolecular cyclization to form the triazinane ring. The conditions for such a reaction would need to be carefully controlled to favor the desired 6-membered ring over polymerization or other side reactions.

Decarboxylation of Carboxy Derivatives of Triazinediones

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation in organic synthesis. This method can be applied to carboxy derivatives of triazinediones to yield the parent ring system. For instance, a 1,3,5-triazinane-2,4-dione with a carboxylic acid group attached to the ring could be heated to induce the loss of carbon dioxide, resulting in a proton taking its place.

The ease of decarboxylation often depends on the position of the carboxyl group. Beta-keto acids and malonic acid derivatives are particularly prone to decarboxylation upon heating due to the formation of a stable enol intermediate via a cyclic transition state. khanacademy.org While specific examples of the decarboxylation of carboxy derivatives of triazinediones are not prevalent in the reviewed literature, the general principles of decarboxylation chemistry are well-established. khanacademy.orgorganic-chemistry.org Modern methods often employ photoredox catalysis to achieve decarboxylation under mild conditions. organic-chemistry.org For example, a Fukuzumi acridinium (B8443388) photooxidant has been used for the direct, catalytic hydrodecarboxylation of various carboxylic acids. organic-chemistry.org

Derivatization Strategies for this compound

Once the 1,3,5-triazinane-2,4-dione core is synthesized with the propyl group at the 3-position, further functionalization can be achieved through various derivatization strategies. The presence of N-H bonds at the 1 and 5 positions provides sites for reactions such as alkylation and acylation.

Alkylation and Acylation Reactions

The nitrogen atoms in the 1,3,5-triazinane-2,4-dione ring are nucleophilic and can be readily alkylated or acylated. In the case of this compound, the N1 and N5 positions are available for such modifications.

Alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base. The base deprotonates the nitrogen atom, increasing its nucleophilicity and facilitating the substitution reaction. For example, the synthesis of 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione demonstrates the N-alkylation of a triazine ring system. sigmaaldrich.com

Acylation reactions can be carried out using acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. These reactions introduce an acyl group onto the nitrogen atom, forming an amide linkage. Research on the hydrazinolysis of acylated glycosyl derivatives of 1,3,4-oxadiazole-2-thiones provides insight into the manipulation of acylated nitrogen heterocycles, a process that could be analogous to reactions with acylated triazinediones. researchgate.net

The following table summarizes the general conditions for these reactions:

| Reaction | Reagents | General Conditions |

| Alkylation | Alkyl halide (e.g., R-Br, R-I) | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) |

| Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)2O) | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., CH2Cl2, THF) |

Functionalization with Organosilicon Groups (e.g., Trimethoxysilylpropyl)

The introduction of organosilicon groups, such as the trimethoxysilylpropyl group, onto the triazinane ring can impart new properties to the molecule, such as improved adhesion to inorganic surfaces or the ability to form polysiloxane networks. This functionalization is typically achieved by reacting the N-H groups of the triazinane dione (B5365651) with a silane (B1218182) coupling agent containing a reactive group, such as a halide or an isocyanate.

A common strategy involves the hydrosilylation of an N-allyl substituted triazinedione with a hydrosilane like trimethoxysilane (B1233946) in the presence of a platinum catalyst. Alternatively, an N-H bond can react with an isocyanatoalkylsilane, such as 3-isocyanatopropyltrimethoxysilane, to form a urea linkage. While direct examples for this compound are scarce, the synthesis of 1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione from triallyl isocyanurate and trimethoxysilane illustrates the feasibility of this functionalization on a closely related triazine core.

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Reactions of the Triazinane-Dione Ring

The 1,3,5-triazinane-2,4-dione (B1200504) ring possesses both electrophilic and nucleophilic centers, making it susceptible to a range of reactions. The carbonyl carbons at the C2 and C4 positions are electrophilic due to the polarization of the carbon-oxygen double bond. These sites are prone to attack by nucleophiles. The electron-withdrawing nature of the two carbonyl groups also reduces the electron density of the ring carbons, making them potential sites for nucleophilic attack, particularly in activated systems.

Table 1: Predicted Electrophilic and Nucleophilic Centers in 3-Propyl-1,3,5-triazinane-2,4-dione

| Atom/Position | Character | Reactivity |

| C2, C4 | Electrophilic | Susceptible to nucleophilic attack |

| N1, N5 | Nucleophilic | Can react with electrophiles |

| O2, O4 | Nucleophilic | Can be protonated or react with electrophiles |

Ring-Opening and Ring-Closure Reactions

The 1,3,5-triazinane (B94176) ring is susceptible to ring-opening reactions under various conditions, often initiated by nucleophilic attack. researchgate.net Strong nucleophiles can attack the electrophilic carbonyl carbons, leading to the cleavage of the amide bonds and subsequent ring opening. The stability of the triazinane ring is influenced by the nature of the substituents and the reaction conditions. For instance, hydrolysis under acidic or basic conditions can lead to the degradation of the ring structure.

Ring-closure reactions are fundamental to the synthesis of the 1,3,5-triazinane-2,4-dione core. A plausible synthetic route involves the cyclocondensation of an N-propylurea with a suitable three-atom component that can provide the remaining C-N-C fragment of the ring. For example, the reaction of N-propylbiuret with formaldehyde (B43269) could theoretically lead to the formation of the this compound ring. Another approach could involve the reaction of propyl isocyanate with urea (B33335) or its derivatives.

Tautomerism and Isomerization Phenomena in Triazinane-Dione Systems

Tautomerism is a significant feature of the 1,3,5-triazinane-2,4-dione system. The presence of amide functionalities allows for keto-enol tautomerism, where a proton can migrate from a nitrogen atom to a carbonyl oxygen, resulting in the formation of a hydroxyl group and a carbon-nitrogen double bond (an enol or, more accurately, an iminol form). uhmreactiondynamics.org In the case of this compound, several tautomeric forms are possible.

Theoretical studies on the parent 1,3,5-triazin-2,4(1H,3H)-dione have shown that the diketo form is generally the most stable tautomer. researchgate.net The introduction of an alkyl group at the N3 position is not expected to drastically shift this equilibrium, although it will influence the relative energies of the different tautomers. The presence of the propyl group prevents tautomerization involving the N3 position.

Table 2: Possible Tautomeric Forms of this compound

| Tautomer | Description |

| Diketo | Both C2 and C4 are carbonyl groups. |

| Enol (at C2) | A hydroxyl group at C2 and a C2=N1 double bond. |

| Enol (at C4) | A hydroxyl group at C4 and a C4=N5 double bond. |

| Dienol | Hydroxyl groups at both C2 and C4. |

Isomerization in this compound could potentially involve the migration of the propyl group to another nitrogen atom (N1 or N5). However, this would require significant energy input to break and reform covalent bonds and is not a readily observed phenomenon under normal conditions.

Reactivity with Oxidizing Agents (e.g., Ozone, Hydrogen Peroxide)

The reactivity of this compound with strong oxidizing agents such as ozone and hydrogen peroxide is not well-documented in the scientific literature. However, predictions can be made based on the reactivity of similar functional groups.

The triazinane ring, being a saturated heterocyclic system, is generally expected to be relatively resistant to oxidation by ozone, which typically targets carbon-carbon double and triple bonds. acs.org However, the N-H bonds and the C-H bonds of the propyl group could be susceptible to oxidation under harsh conditions, potentially leading to ring degradation or modification of the alkyl chain.

Hydrogen peroxide is a versatile oxidizing agent, and its reactivity can be enhanced by catalysts. In the absence of a catalyst, the reaction with the triazinane-dione ring is likely to be slow. Potential sites of oxidation include the nitrogen atoms, which could be oxidized to N-oxides, and the carbon atoms adjacent to the nitrogens. The presence of the carbonyl groups deactivates the ring towards electrophilic attack, which is often a key step in oxidation reactions. Further experimental studies are required to fully elucidate the reactivity of this compound with these oxidizing agents.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for 3-Propyl-1,3,5-triazinane-2,4-dione has been found in the reviewed literature.

Proton Nuclear Magnetic Resonance (¹H NMR)

No specific data available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No specific data available.

2D NMR Techniques

No specific data available.

Vibrational Spectroscopy

No specific Infrared (IR) or Raman spectroscopy data for this compound has been found in the reviewed literature.

Infrared (IR) Spectroscopy

No specific data available.

Raman Spectroscopy

No specific data available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum obtained provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

In the analysis of triazine derivatives, mass spectrometry reveals characteristic fragmentation patterns. For instance, studies on various fused 1,2,4-triazine (B1199460) heterocyclic compounds have shown intense molecular ion peaks, which are consistent with their respective molecular formulas. The fragmentation of these compounds often involves the loss of specific side chains or the cleavage of the triazine ring itself, providing valuable structural information.

High-Resolution Mass Spectrometry (HRMS) is an advanced mass spectrometry technique that provides a highly accurate measurement of the mass-to-charge ratio. This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms.

HRMS is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. For various triazine derivatives, HRMS has been utilized to confirm their calculated molecular formulas. For example, in the synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, HRMS was used to confirm the formation of the target compounds by matching the experimentally observed mass to the calculated exact mass.

For the related compound, 1,3,5-tripropyl-1,3,5-triazinane-2,4,6-trione, the theoretical exact mass can be calculated and would be expected to be confirmed by HRMS analysis.

Table 1: Illustrative HRMS Data for a Related Triazine Derivative

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione | C₂₁H₁₃Br₃N₃S₃ | 639.7816 | 639.7817 |

| 6-Thioxo-1,3,5-tris(4-tolyl)-1,3,5-triazinane-2,4-dione | C₂₄H₂₂N₃O₂S | 416.1427 | 416.1427 |

X-ray Crystallography for Solid-State Structure Elucidation

The crystal structures of numerous triazine derivatives have been determined, revealing key structural features. For example, the X-ray diffraction analysis of a novel isatin-s-triazine hydrazone derivative confirmed its structure, showing a nearly planar s-triazine core. The study also provided detailed information on bond lengths and the angles between the different ring systems within the molecule. In another example, the crystal structure of 2,4,6-triamino-1,3,5-triazine (melamine) was determined to be a monoclinic system.

While a specific crystal structure for this compound has not been reported, X-ray crystallographic analysis would be the ideal method to unambiguously determine its solid-state conformation.

Table 2: Illustrative Crystallographic Data for a Triazine Derivative

| Parameter | Value for Isatin-s-triazine Hydrazone Derivative 6c |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.3368(6) |

| b (Å) | 11.9804(8) |

| c (Å) | 12.7250(5) |

| α (°) | 100.904(4) |

| β (°) | 107.959(4) |

| γ (°) | 109.638(6) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's presumed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For newly synthesized compounds, including various triazine derivatives, elemental analysis is a standard characterization method. The characterization of novel isatin-s-triazine hydrazone derivatives included elemental analysis, and the results were in full agreement with the expected structures.

Table 3: Illustrative Elemental Analysis Data for a Related Triazine Compound

| Element | Theoretical % | Experimental % |

| C | (Calculated for C₆H₉N₃O₂) | (To be determined) |

| H | (Calculated for C₆H₉N₃O₂) | (To be determined) |

| N | (Calculated for C₆H₉N₃O₂) | (To be determined) |

Note: Specific experimental data for this compound is not available. The table illustrates how the data would be presented.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems.

The UV-Vis spectra of triazine derivatives are influenced by the substituents on the triazine ring. The replacement of oxygen with sulfur in 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones, for example, leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. A UV-Vis spectrum of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) in dichloromethane (B109758) shows a characteristic absorption peak. The position and intensity of the absorption maxima (λmax) can be used to characterize the compound and monitor reactions.

Table 4: Illustrative UV-Vis Absorption Data

| Compound | Solvent | λmax (nm) |

| 4-Phenyl-1,2,4-triazoline-3,5-dione | Dichloromethane | ~540 |

Note: The data presented is for a related triazoline-dione to illustrate the type of information obtained from UV-Vis spectroscopy.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT would be the primary method to investigate the intrinsic properties of 3-Propyl-1,3,5-triazinane-2,4-dione. Calculations would typically be performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost. colab.ws

The first step involves geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability. researchgate.netresearchgate.net The spatial distribution of these frontier orbitals would also be visualized to predict sites susceptible to electrophilic and nucleophilic attack.

Following geometry optimization, vibrational frequency calculations would be performed to confirm the structure as a true energy minimum (i.e., no imaginary frequencies). The calculated frequencies, after appropriate scaling, would be correlated with experimental infrared (IR) and Raman spectra. mdpi.comsid.ir This correlation allows for the assignment of specific vibrational modes (e.g., C=O stretching, N-H bending, C-N stretching) to the observed spectral bands, providing a detailed understanding of the molecule's vibrational properties. mdpi.com

Using the HOMO and LUMO energies, various global reactivity descriptors based on conceptual DFT could be calculated. These include:

Ionization Potential (I ≈ -EHOMO)

Electron Affinity (A ≈ -ELUMO)

Electronegativity (χ = (I+A)/2)

Chemical Hardness (η = (I-A)/2)

Global Softness (S = 1/2η)

Electrophilicity Index (ω = χ²/2η)

These descriptors provide quantitative measures of the molecule's reactivity and are used to compare its behavior with other compounds. colab.ws

Natural Bond Orbital (NBO) analysis would be employed to study intramolecular interactions, such as charge delocalization and hyperconjugation. researchgate.net This method quantifies the stabilization energy (E(2)) associated with electron donation from occupied donor orbitals to unoccupied acceptor orbitals. It also provides information on the natural atomic charges and the hybridization of atoms, offering deep insight into the electronic structure and bonding within the molecule. sid.ir

Molecular Modeling and Docking Studies (excluding human therapeutic targets)

Molecular docking simulations could be performed to predict the binding affinity and interaction mode of this compound with various non-human protein targets, such as enzymes from plants, fungi, or bacteria. This is relevant in fields like agrochemistry or material science. The study would identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the active site of a target protein, providing a basis for understanding its potential as, for example, a fungicide or herbicide.

Quantum Chemical Methods for Reaction Pathway Analysis

Quantum chemical methods could be used to model potential reaction pathways involving this compound. This involves locating the transition state structures for a given reaction and calculating the activation energy barriers. Such studies are crucial for understanding reaction mechanisms, predicting reaction kinetics, and designing synthetic routes. For example, the mechanism of its synthesis or degradation could be elucidated.

Research Findings on this compound Remain Elusive

Studies on analogous compounds, such as N-substituted N-acylguanidines and 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, indicate that the conformational properties of the triazine ring system are a subject of scientific interest. These studies often employ methods like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations to elucidate the stable conformations and the energetic barriers between them. For instance, research on some N-aryl substituted triazines has revealed the existence of different conformers, such as symmetric "propeller" and asymmetric forms, arising from restricted rotation around the C-N bonds.

However, without specific computational or experimental data for this compound, any discussion on its conformational analysis would be purely speculative. The creation of detailed, scientifically accurate content and data tables as requested is therefore not possible at this time. Further original research would be required to determine the specific conformational landscape of this molecule.

Advanced Applications and Material Science Integration Non Clinical

Role as Chemical Intermediates in Complex Organic Synthesis

The 1,3,5-triazinane (B94176) ring system serves as a versatile scaffold in organic synthesis. Triazinane triones, which are closely related to the dione (B5365651) structure, have been used as precursors for synthesizing more complex molecules. For instance, 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones can be converted into their tri-thionated analogues, 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones. mdpi.com This type of conversion highlights the utility of the triazinane core as a foundational intermediate for creating derivatives with tailored electronic and optical properties. mdpi.com The reactivity of the ring system allows for substitutions that lead to novel compounds with potential uses in various fields. mdpi.com

Applications in Polymer Chemistry

The unique structure of the triazinane dione ring makes it a valuable component in the development of advanced polymers.

While direct evidence for 3-Propyl-1,3,5-triazinane-2,4-dione in polymer stabilization is not prominent in available research, the general class of triazine derivatives is known for its stabilizing properties in polymer matrices. These compounds can enhance the thermal stability and durability of materials like coatings, adhesives, and composites. ontosight.ai

A significant application of the 1,3,5-triazinane-2,4-dione (B1200504) structure is in the creation of N-halamine polymers, which possess potent antimicrobial properties. The dione moiety is a precursor to the N-halamine, where one or more nitrogen-hydrogen bonds are replaced with nitrogen-halogen bonds (N-X, where X is typically Cl). researchgate.netacs.org These N-halamine structures are stable and can act as effective, long-lasting biocides. acs.org

Researchers have synthesized novel silanes based on this structure, such as 6-phenyl-3-(3′-triethoxysilyl propyl)-1,3,5-triazinane-2,4-dione, which can be coated onto surfaces like cellulose (B213188) or silica (B1680970) gel. researchgate.netacs.org After treatment with a dilute hypochlorite (B82951) solution, these coatings become powerfully biocidal. researchgate.netacs.org The stability of these N-halamine compounds is a key feature; for instance, the presence of an aromatic ring, as in 6-phenyl-1,3,5-triazinane-2,4-dione, contributes to good stability. acs.org

Table 1: N-Halamine Precursors Based on the 1,3,5-Triazinane-2,4-dione Structure

| Compound Name | Application/Significance | Source(s) |

|---|---|---|

| 6-phenyl-3-(3′-triethoxysilyl propyl)-1,3,5-triazinane-2,4-dione | A silane (B1218182) precursor for creating biocidal N-halamine coatings on surfaces like silica gel and cellulose. | researchgate.netacs.org |

| 6,6-dimethyl-3-(3-triethoxysilylpropyl)-1,3,5-triazinane-2,4-dione | A silane precursor for creating biocidal N-halamine coatings. | researchgate.net |

| 6-phenyl-1,3,5-triazinane-2,4-dione | A core structure noted for its good stability as an N-halamine due to the aromatic ring. | acs.org |

Derivatization for Analytical Reagents

The dione functional group within the triazinane ring suggests potential applications in analytical chemistry, particularly in derivatization reactions designed to enhance the detection of specific analytes.

While there is no specific data on using this compound for LC-MS/MS derivatization, related compounds with similar functionalities are widely employed for this purpose. A prominent example is 4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a strong dienophile used as a derivatizing reagent. sigmaaldrich.com PTAD reacts quantitatively with diene analytes, such as vitamin D metabolites, through a Diels-Alder reaction. sigmaaldrich.comnih.gov This derivatization dramatically increases the ionization efficiency and sensitivity of detection in LC-MS/MS analysis, allowing for the quantification of trace-level metabolites. nih.govnih.gov The success of PTAD and other dienophile reagents in enhancing analytical sensitivity suggests a potential, though unexplored, role for this compound or its derivatives in similar applications. nih.govsigmaaldrich.com

Table 2: Related Compounds Used as Derivatization Reagents in LC-MS/MS

| Derivatization Reagent | Analyte Class | Purpose | Source(s) |

|---|---|---|---|

| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Vitamin D metabolites and other dienes | Increases ionization efficiency and sensitivity for LC-MS/MS analysis. | sigmaaldrich.comnih.govnih.gov |

| 2-Nitrosopyridine (PyrNO) | Vitamin D metabolites and other dienes | Improves ionization and sensitivity over PTAD. | nih.gov |

| 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) | Vitamin D metabolites | Enhances sensitivity in LC-MS/MS. | nih.gov |

Environmental Applications

No specific studies concerning the environmental fate or application of this compound were identified. Research in this area is heavily focused on agriculturally significant s-triazine herbicides or militarized compounds like RDX, whose properties are dictated by their aromaticity or nitro groups, respectively, which are absent in the specified molecule.

Environmental Transformation Products

There is no available information detailing the environmental transformation products of this compound. Studies on s-triazine herbicides show degradation pathways involving dealkylation and hydroxylation, eventually leading to the formation of cyanuric acid. nih.govmdpi.com Similarly, the biodegradation of RDX involves ring cleavage to form products like 4-nitro-2,4-diazabutanal. nih.govdtic.mil However, the transformation pathway for a saturated dione derivative like this compound has not been documented.

Biodegradation Studies

No studies on the biodegradation of this compound were found. The biodegradation of related triazine compounds is well-documented, such as the mineralization of RDX by various microorganisms and the degradation of s-triazine herbicides by bacterial strains like Arthrobacter sp. and Pseudomonas sp. mdpi.comnih.govasm.org These studies focus on the enzymatic breakdown of different functional groups not all present in the requested compound.

Bioaccumulation Potential

There is no data available regarding the bioaccumulation potential of this compound. The U.S. Environmental Protection Agency (EPA) notes that for the related compound 1,3,5-triazinane-2,4,6-trione (cyanuric acid), there is no available bioaccumulation risk information. epa.gov

Non-Clinical Biological Activities

Antimicrobial Activity

While various triazine derivatives have been investigated for their biological activities, no mechanistic studies on the antimicrobial action of this compound could be found. Research has been conducted on novel 1,3,5-triazine-thiazolidine-2,4-diones, which showed antibacterial activity; however, the activity is associated with the entire complex molecule, not the simple propyl-substituted triazinane-dione. rsc.orgrsc.org Other studies have synthesized various substituted thiazolidine-2,4-diones that exhibit antimicrobial properties, but these are not triazine compounds. nih.gov

Antiviral Activity (e.g., against plant viruses)

There is currently no specific research data available in the reviewed scientific literature regarding the antiviral activity of this compound against plant viruses.

However, studies on related compounds offer some context. For instance, research on 2,4-dioxo-hexahydro-triazine (DHT), a compound structurally similar but lacking the 3-propyl substitution, has demonstrated notable antiphytoviral properties. researchgate.netnih.gov In studies, DHT was found to significantly reduce the concentration of Potato Virus X (PVX) in tobacco plants. researchgate.netnih.gov Furthermore, it showed varying degrees of effectiveness in reducing local lesions caused by Potato Virus Y (PVY), Potato Virus A (PVA), Tobacco Mosaic Virus (TMV), and Cucumber Mosaic Virus (CMV). researchgate.netnih.gov The mechanism of action for DHT was suggested to involve the reduction of viral RNA biosynthesis. nih.gov

It is important to emphasize that these findings pertain to DHT and not to this compound. The effect of the propyl group on the antiviral activity is unknown without direct experimental evidence.

Coccidiostat Activity (in non-human contexts)

A review of the available scientific literature did not yield any specific studies on the coccidiostat activity of this compound in any non-human context.

Corrosion Inhibition Properties

No direct research findings on the corrosion inhibition properties of this compound were found in the surveyed scientific literature.

The broader class of 1,3,5-triazinane derivatives has been a subject of interest in the field of corrosion inhibition. nih.gov The efficacy of these compounds is generally attributed to the presence of nitrogen atoms with lone pair electrons and the planar structure of the triazine ring, which facilitate adsorption onto metal surfaces, thereby creating a protective barrier. nih.govmdpi.com The nature of the substituent groups on the triazine ring is known to significantly influence the corrosion inhibition efficiency. nih.govmdpi.com However, without specific studies on the 3-propyl derivative, its performance as a corrosion inhibitor remains undetermined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituents on Chemical Reactivity and Stability

The 1,3,5-triazine (B166579) ring is characterized by having much weaker resonance energy than benzene, which makes it more susceptible to nucleophilic substitution reactions rather than electrophilic substitutions. nih.gov The reactivity and stability of the 1,3,5-triazinane-2,4-dione (B1200504) core are significantly influenced by the nature of the substituents attached to it. The presence of electron-donating or electron-withdrawing groups can alter the electron density of the triazine ring, thereby affecting its reactivity. For instance, the substitution of chlorine atoms on a 1,3,5-triazine ring with nucleophiles becomes progressively more difficult with each substitution due to the decreasing reactivity of the ring. mdpi.com

The stability of related allyl-functionalized triazinane triones is often enhanced by the addition of stabilizers like butylated hydroxytoluene (BHT) to prevent premature polymerization, highlighting the inherent reactivity of certain substituents. The introduction of different nucleophiles, such as those centered on oxygen, nitrogen, or sulfur, onto a triazine core allows for the synthesis of a diverse range of substituted triazines with varied chemical properties. mdpi.com The formation of the 1,3,5-triazine ring itself can be influenced by the nature of the reactants, as seen in the reactions of a Mannich reagent with various anilines, which can lead to different products depending on the substituents on the aniline. researchgate.net

SAR in Non-Clinical Biological Activities (e.g., antimicrobial, antiviral)

Derivatives of the 1,3,5-triazine scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial and antiviral properties. nih.govresearchgate.netnih.govmdpi.comnih.gov These activities are often closely linked to the specific substituents on the triazine ring.

For example, a study on 1,3,5-triazine derivatives containing a piperazine (B1678402) structure revealed that several compounds exhibited potent anti-potato virus Y (PVY) activity. mdpi.com Another study on 2,4,6-trisubstituted symmetrical 1,3,5-triazine derivatives found that certain alkoxy-amino-substituted compounds showed significant antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov Specifically, a C3-symmetrical trialkoxy-TAZ derivative demonstrated a high selectivity index. nih.gov

In the realm of antimicrobial agents, hybrids of 5-nitroimidazole and 1,2,4-triazole (B32235) have been synthesized and tested for their antibacterial activity against various bacterial species. nih.gov Furthermore, novel 1,3,5-triazine-thiazolidine-2,4-diones have been shown to possess both antibacterial properties and inhibitory activity against dipeptidyl peptidase-4. researchgate.net The structural versatility and ease of functionalization of the s-triazine scaffold make it a privileged structure in the development of new antimicrobial and antiviral agents. researchgate.net

While specific studies focusing solely on the impact of the propyl group in 3-Propyl-1,3,5-triazinane-2,4-dione on biological activity are not extensively detailed in the provided results, general principles of SAR suggest that the propyl group, as a small alkyl substituent, will influence the compound's lipophilicity and steric profile. This can affect its ability to cross cell membranes and interact with biological targets. For instance, in a series of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine analogues, the presence of a propyl-containing side chain was integral to the potent antiviral activity observed against a broad spectrum of DNA viruses. nih.gov The lipophilic nature of the propyl group can enhance binding to hydrophobic pockets in enzymes or receptors, potentially modulating the biological activity.

The substitution pattern on the triazine ring is a critical determinant of biological activity. The number, type, and position of substituents can dramatically alter the molecule's interaction with biological targets. For instance, in a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, the antiproliferative properties against breast cancer cell lines were found to be dependent on the specific aryl groups attached. nih.gov Similarly, for 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists, substitution of the anisole (B1667542) groups at the 5- and 6-positions of the triazine ring with halides led to a decrease in activity that was dependent on the size of the halogen atom. nih.govacs.org

Furthermore, the synthesis of symmetrical N2,N4,N6-trisubstituted-1,3,5-triazines allows for the exploration of a wide chemical space, with different substituents leading to varied biological activities. acs.org The ability to sequentially substitute the chlorine atoms of cyanuric chloride with different nucleophiles at controlled temperatures enables the creation of diverse substitution patterns, which is a key strategy in designing new bioactive molecules. mdpi.comcsic.es

SPR in Material Science Applications (e.g., polymer compatibility, stabilizing effects, corrosion inhibition)

The structure of 1,3,5-triazine derivatives also dictates their properties and applications in material science. The triazine ring's thermal stability and the potential for functionalization make these compounds valuable in various material applications.

For example, 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione, a related compound, is utilized in polymer chemistry as a cross-linking agent. The reactivity of its allyl groups allows for the formation of robust polymer networks. The compatibility of triazine derivatives with polymers and their ability to act as stabilizers are key properties for these applications. The presence of specific functional groups can enhance these effects.

While direct studies on the corrosion inhibition properties of this compound were not found, the general class of triazine derivatives has been explored for such applications. The nitrogen atoms in the triazine ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. The nature of the substituents would influence the effectiveness of this interaction.

Computational Approaches to SAR/SPR Elucidation

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, are powerful tools for understanding and predicting the activity and properties of triazine derivatives. asianpubs.orgresearchgate.net These approaches help in rational drug design and the development of new materials by correlating molecular descriptors with observed activities. ekb.eg

Several QSAR studies have been conducted on triazine derivatives to model their biological activities. asianpubs.orgjocpr.comnih.gov For instance, 3D-QSAR models have been developed for 1,3,5-triazine derivatives as anticancer agents, providing insights into the structural requirements for their activity. nih.govekb.eg These models use descriptors such as steric and electrostatic fields to predict the biological activity of new compounds. nih.gov

Molecular docking studies have also been employed to understand the binding modes of triazine derivatives with their biological targets. For example, docking studies of 1,3,5-triazine derivatives with the potato virus Y capsid protein helped to explain their antiviral activity. mdpi.com Similarly, docking of 1,3,5-triazine-thiazolidine-2,4-diones into the active site of dipeptidyl peptidase-4 provided a rationale for their inhibitory activity. researchgate.net These computational approaches are invaluable for guiding the synthesis of more potent and selective compounds. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 3-Propyl-1,3,5-triazinane-2,4-dione

The synthesis of N-substituted triazinane derivatives often relies on conventional methods that may involve harsh conditions or hazardous reagents. Future research should prioritize the development of more efficient and environmentally benign synthetic routes.

Microwave-Assisted and Sonochemical Synthesis: Green chemistry principles can be applied to the synthesis of this compound. nih.gov Microwave-assisted and ultrasound-assisted methods have been shown to significantly shorten reaction times and improve yields for other 1,3,5-triazine (B166579) derivatives, often allowing for the use of greener solvents like water. nih.govmdpi.comnih.gov Exploring these techniques for the N-propylation of the 1,3,5-triazinane-2,4-dione (B1200504) precursor could lead to a more sustainable and scalable production process. mdpi.comnih.gov

Catalytic N-Alkylation: The development of efficient catalytic systems for the N-alkylation of the triazinane ring is a promising avenue. Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols has been demonstrated as a high atom economy process. rsc.org Adapting such catalytic strategies, potentially using 1-propanol (B7761284) directly as the propyl source, would represent a significant advancement over traditional methods that use propyl halides.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based protocol for the synthesis of this compound would enable more efficient and reproducible production, minimizing waste and improving safety, particularly for exothermic reactions.

Exploration of Undiscovered Non-Clinical Applications

While many triazine derivatives are explored for their biological activity, the non-clinical applications of this compound remain largely uncharted territory. nih.govnih.gov Future investigations should focus on its potential utility in materials science and coordination chemistry.

Coordination Chemistry: The nitrogen and oxygen atoms within the triazinane-dione ring system could act as coordination sites for metal ions. Research into the ability of this compound to act as a ligand for various transition metals could lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs). nih.govuu.nlresearchgate.netresearchgate.net The propyl group could influence the solubility and packing of these supramolecular structures. Such complexes could find applications in catalysis or as functional materials. uu.nlresearchgate.net

Agricultural Chemistry: The broader family of 1,3,5-triazines has a long history of use as herbicides. While respecting strict environmental and safety assessments, future research could explore the potential of this compound and its derivatives as plant protecting agents or growth regulators.

Advanced Spectroscopic Characterization and In Situ Studies

A thorough understanding of the structure and reactivity of this compound requires advanced analytical techniques beyond standard characterization.

In Situ NMR and Spectroscopic Monitoring: To gain deeper insights into reaction mechanisms and kinetics, in situ monitoring techniques are invaluable. wiley.com Employing in situ Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy can allow for the real-time observation of the formation of this compound, helping to identify transient intermediates and optimize reaction conditions. wiley.comnih.govrsc.org

Solid-State NMR: For a comprehensive understanding of its solid-state structure, polymorphism, and intermolecular interactions, solid-state NMR studies are essential. This technique can provide detailed information about the molecular packing and hydrogen-bonding networks in the crystalline state, which are not accessible from solution-state NMR.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for unambiguous formula determination. mdpi.com Further studies using tandem mass spectrometry (MS/MS) could elucidate fragmentation pathways, providing structural insights and aiding in the identification of related compounds in complex mixtures. nih.gov

Deeper Theoretical Insights into Reactivity and Mechanism of Triazinane-Dione Systems

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecular systems.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. researchgate.netscribd.com Such calculations can predict the most stable tautomeric forms, map the electrostatic potential to identify reactive sites for electrophilic and nucleophilic attack, and calculate the HOMO-LUMO energy gap to assess its kinetic stability and reactivity. scribd.comnih.gov

Reaction Mechanism Modeling: Theoretical modeling can be used to explore the reaction pathways for the synthesis of this compound. By calculating the energies of transition states and intermediates, researchers can gain a deeper understanding of the reaction mechanism, which can guide the development of more efficient synthetic protocols. This approach has been successfully combined with experimental in situ NMR studies for other catalytic systems. nih.gov

Design of Functional Materials Incorporating this compound Derivatives

The unique structural features of the triazinane core make it an attractive building block for the creation of novel functional materials. rawdatalibrary.net

Polymer Chemistry: The 1,3,5-triazinane-2,4-dione moiety could be incorporated into polymer backbones to create new materials with tailored properties. researchgate.net The inherent thermal stability and hydrogen-bonding capabilities of the triazine ring could impart desirable characteristics such as flame retardancy, enhanced mechanical strength, or specific thermal properties. researchgate.netrsc.org The propyl group could serve to enhance solubility in organic solvents, facilitating polymer processing.

Nonlinear Optical (NLO) Materials: Triazine-based systems, particularly those with donor-acceptor structures, have been investigated for their NLO properties. rawdatalibrary.netrsc.org Future work could involve synthesizing derivatives where the this compound core acts as a scaffold, with chromophoric units attached at other positions on the ring. The introduction of polarizable atoms like sulfur in place of the carbonyl oxygens could further enhance these properties. mdpi.com

Self-Healing Polymers: The reactivity of related triazoline-dione systems in "click" chemistry reactions suggests a potential, albeit more speculative, avenue for research. digitellinc.com Investigating whether the triazinane-dione ring can participate in reversible covalent bonding could lead to the development of novel self-healing polymers.

| Research Direction | Proposed Methodologies & Focus Areas |

| Novel Synthesis | Microwave-Assisted Synthesis, Sonochemistry, Catalytic N-Alkylation, Flow Chemistry |

| Non-Clinical Applications | Coordination Chemistry (Ligand for MOFs), Agricultural Chemistry (Plant Protecting Agents) |

| Advanced Characterization | In Situ NMR/FTIR, Solid-State NMR, High-Resolution Tandem Mass Spectrometry |

| Theoretical Insights | Density Functional Theory (DFT) for electronic structure, Reaction Mechanism Modeling |

| Functional Materials | Polymer Synthesis (e.g., for flame retardancy), Nonlinear Optical (NLO) Materials, Scaffolds for Dyes |

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 3-Propyl-1,3,5-triazinane-2,4-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of triazinane derivatives typically involves multi-component reactions or catalytic cyclization. For example, analogous compounds like 1,3,5-triazinane-2,4-dithiones are synthesized via reactions of thioureas with carboxylic acids using FeCl₃·6H₂O as a catalyst . Optimization involves varying catalysts (e.g., Brønsted vs. Lewis acids), solvent systems (polar aprotic vs. protic), and temperature (80–120°C). Orthogonal experimental design (e.g., Taguchi methods) can systematically identify optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm propyl substitution and ring structure (e.g., δ ~147–161 ppm for triazinane carbons) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09, mPW1PW functional) can map frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack (e.g., carbonyl groups). Experimental validation via kinetic studies under controlled pH and solvent polarity is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields or spectroscopic data for this compound?

- Methodological Answer : Systematic validation includes:

- Reproducibility Trials : Replicate published protocols with strict control of moisture, oxygen, and catalyst purity .

- Cross-Lab Comparisons : Collaborate to standardize analytical methods (e.g., NMR referencing).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What experimental designs are suitable for studying the thermodynamic stability and degradation pathways of this compound?

- Methodological Answer :

- Factorial Design : Test temperature, pH, and light exposure factors to model degradation kinetics .

- Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

- Mass Spectrometry (MS) : Identify degradation products via LC-MS/MS with collision-induced dissociation .

Q. How can computational modeling be integrated with experimental data to predict novel derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- QSAR Modeling : Correlate substituent effects (e.g., propyl vs. aryl groups) with biological activity using descriptors like logP and polar surface area .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding in COMSOL Multiphysics or GROMACS .

- Synergy with AI : Train neural networks on existing synthesis data to propose viable reaction pathways .

Q. What mechanistic insights can isotopic labeling (e.g., ¹⁵N or ²H) provide about the cyclization steps in triazinane synthesis?

- Methodological Answer : Isotopic tracing (e.g., ¹⁵N-thiourea) combined with NMR or IR spectroscopy can track nitrogen migration during ring formation. Kinetic isotope effects (KIE) reveal rate-limiting steps .

Q. How can researchers validate the role of this compound in supramolecular assemblies or drug-delivery systems?

- Methodological Answer :

- Thermodynamic Studies : Measure binding constants (Ka) with host molecules (e.g., cyclodextrins) via isothermal titration calorimetry (ITC) .

- In Vitro Release Assays : Use dialysis membranes under physiological conditions to monitor drug release profiles .

Q. What strategies address low reproducibility in scaled-up synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to control crystallization .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize mixing rates and heating gradients .

Data Presentation Example

| Parameter | Optimal Condition | Method | Reference |

|---|---|---|---|

| Catalyst | FeCl₃·6H₂O (0.5 eq) | Cyclization of thioureas | |

| Reaction Temperature | 80°C | Reflux in ethanol | |

| Purity Assessment | HPLC (C18, 254 nm) | Retention time: 8.2 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.